3-Bromo-8-chloroimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSASTWOEKKASPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855883 | |
| Record name | 3-Bromo-8-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263058-56-5 | |
| Record name | 3-Bromo-8-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 8 Chloroimidazo 1,2 a Pyridine and Its Structural Analogues
Classical Cyclization Pathways to the Imidazo[1,2-a]pyridine (B132010) System
Traditional methods for the synthesis of the imidazo[1,2-a]pyridine core have long relied on cyclization reactions, which form the fused imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. These foundational strategies remain relevant for their simplicity and effectiveness.
Reactions Involving Halogenated Pyridine Precursors
The reaction of 2-aminopyridines bearing halogen substituents is a direct and widely used method for constructing the imidazo[1,2-a]pyridine skeleton. For instance, the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) can be achieved by reacting 2-amino-5-bromopyridine (B118841) with a chloroacetaldehyde (B151913) aqueous solution. google.com This reaction proceeds at a moderate temperature of 25–50 °C over 2 to 24 hours. google.com The general principle involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine (B139424) onto the electrophilic carbon of the aldehyde, followed by cyclization and dehydration.
Another classical approach involves the reaction between 2-chloropyridines and 2H-azirines. organic-chemistry.org This method provides access to a variety of substituted imidazo[1,2-a]pyridines and is valuable for creating the core heterocyclic structure. organic-chemistry.org Halogenated pyridines are crucial intermediates in these syntheses and are often prepared on a large scale for various applications. youtube.com
A specific synthesis of 8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine involves the cyclization of 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone (B13674966) with 3-bromopyridin-2-amine in the presence of sodium bicarbonate and ethanol (B145695) under reflux conditions. ijres.org This demonstrates the utility of halogenated pyridines in building complex, substituted imidazo[1,2-a]pyridine systems. ijres.org
Cyclization of α-Halocarbonyl Compounds with 2-Aminopyridines
One of the most established and versatile methods for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds. rsc.orgacs.org This reaction, often referred to as the Tschitschibabin reaction, typically involves the initial S-alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular condensation to form the fused imidazole ring. acs.org
The reaction can be performed under catalyst-free conditions, for example, by heating 2-aminopyridines with bromoacetophenones in a high-boiling solvent like DMF in the presence of a base such as potassium carbonate. acs.org The synthesis of 1H-imidazo[1,2-a]pyrrolo[3,2-e]pyridines has been accomplished through the reaction of 6-amino-1H-pyrrolo[2,3-b]pyridines with various α-halogenocarbonyl compounds, highlighting the broad applicability of this method. rsc.org
Recent advancements have focused on making this classical reaction more environmentally friendly. For example, ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system allows for the synthesis of imidazo[1,2-a]pyridines in water, avoiding the need for metal catalysts and harsh organic solvents. organic-chemistry.org
Modern Synthetic Strategies and Catalyst-Driven Approaches
While classical methods remain valuable, the demand for more efficient, atom-economical, and diverse synthetic routes has driven the development of modern strategies. These often employ catalysts to achieve transformations that are otherwise difficult or inefficient.
Multi-component Reactions (MCRs) for Imidazo[1,2-a]pyridine Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, operational simplicity, and atom economy. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines. mdpi.commdpi.com This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com The reaction proceeds through a formal [4+1] cycloaddition of the isocyanide to an in situ-generated imine. beilstein-journals.org
This methodology allows for the rapid assembly of structurally diverse imidazo[1,2-a]pyridines from readily available starting materials. beilstein-journals.org For example, a one-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines has been developed using 2-aminopyridines, isatins, and isocyanides. beilstein-journals.org Furthermore, the GBB reaction has been utilized to synthesize imidazo[1,2-a]pyridines functionalized with azides, which can serve as platforms for further chemical transformations. mdpi.com
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid | High efficiency, atom economy, access to diverse 3-aminoimidazo[1,2-a]pyridines. | mdpi.commdpi.com |
| One-pot, three-component | 2-Aminopyridines, Isatins, Isocyanides | Not specified | Formation of tetracyclic fused imidazo[1,2-a]pyridines. | beilstein-journals.org |
| Domino Reaction | Aldehydes, 2-Aminopyridines, Terminal Alkynes | CuI and NaHSO₄·SiO₂ | Three-component domino reaction leading to imidazo[1,2-a]pyridines. | beilstein-journals.org |
Transition-Metal-Catalyzed C-H Activation and Functionalization
Transition-metal-catalyzed C-H activation has revolutionized the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. rsc.org These methods offer direct and atom-economical ways to introduce new functional groups onto the heterocyclic core. rsc.orgnih.gov
Copper-catalyzed reactions have been extensively studied for the synthesis of imidazo[1,2-a]pyridines. For example, a copper-catalyzed aerobic oxidative cyclization of pyridines with ketone oxime esters provides a rapid and environmentally friendly route to these compounds. nih.gov Another approach involves the copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. researchgate.net
Palladium catalysis has proven to be a powerful tool for the synthesis and functionalization of imidazo[1,2-a]pyridines. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce aryl or heteroaryl substituents onto the imidazo[1,2-a]pyridine scaffold. researchgate.net For instance, a microwave-assisted one-pot, three-step cyclization/Suzuki/heteroarylation process has been developed for the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridines. researchgate.net
Palladium catalysts can also mediate the direct C-H functionalization of the imidazo[1,2-a]pyridine ring. A novel Pd(OAc)₂-catalyzed synthesis of 3-vinylimidazo[1,2-a]pyridines has been reported, which is proposed to proceed via a 1,2-hydride shift of a palladium-carbene complex. nih.gov Ligand-free palladium-catalyzed reactions under microwave irradiation have also been developed for the synthesis of complex imidazo[1,2-a]pyridine derivatives. rsc.org These modern catalytic methods provide efficient and versatile pathways to a wide array of functionalized imidazo[1,2-a]pyridines, including the 3-bromo-8-chloro derivative and its analogues.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Cyclization/Suzuki/Heteroarylation | 2-Amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, heteroaryl bromides | Pd(dppf)Cl₂·DCM, K₂CO₃, Microwave | 2,3,6-Trisubstituted imidazo[1,2-a]pyridines | researchgate.net |
| C-H Vinylation | Imidazo[1,2-a]pyridines | Pd(OAc)₂ | 3-Vinylimidazo[1,2-a]pyridines | nih.gov |
| Cross-Coupling | Imidazo[1,2-a]pyridine derivatives, 4-bromo-2,2-dialkyl-substituted 2H-chromenes | Palladium catalyst, Microwave | 3-(2,2-Dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives | rsc.org |
Copper-Mediated Oxidative Cyclizations
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines. These methods often proceed under mild conditions and exhibit broad functional group tolerance.
One notable approach involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. organic-chemistry.org This method provides a versatile route to a range of imidazo[1,2-a]pyridine derivatives in high yields (66–95%). organic-chemistry.org The reaction is typically carried out using a copper(I) iodide (CuI) catalyst in N-methyl-2-pyrrolidone (NMP) at 100°C. organic-chemistry.org A key advantage of this methodology is its applicability to both electron-rich and electron-deficient substrates, enabling the synthesis of diversely substituted imidazo[1,2-a]pyridines. organic-chemistry.org The proposed mechanism involves the generation of an iminium and α-carbon radical, followed by radical coupling, cyclization, and oxidation. organic-chemistry.org
Another copper-catalyzed strategy involves the aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. organic-chemistry.org This rapid and environmentally friendly process utilizes CuI as the catalyst and air as the oxidant, with the addition of lithium carbonate (Li₂CO₃) significantly enhancing the yield to as high as 89%. organic-chemistry.org The reaction tolerates a variety of functional groups, including fluoro, chloro, bromo, trifluoromethyl, methoxyl, and methylsulfonyl groups. organic-chemistry.org This method is atom-economical, producing acetic acid and water as byproducts. organic-chemistry.org
Furthermore, a simple and convenient strategy for synthesizing imidazo[1,2-a]pyridines involves a copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclization. rsc.org This reaction of readily available acetophenones and 2-aminopyridines furnishes imidazo[1,2-a]pyridines in good to excellent yields (48–92%). rsc.org
Table 1: Overview of Copper-Mediated Oxidative Cyclization Methods for Imidazo[1,2-a]pyridine Synthesis
| Method | Catalyst/Reagents | Key Features | Yields | Reference |
|---|---|---|---|---|
| Oxidative coupling of ketoxime acetates with pyridines | CuI, NMP, 100°C | Tolerates a wide range of functional groups; proceeds under mild conditions. | 66-95% | organic-chemistry.org |
| Aerobic dehydrogenative cyclization of pyridines with ketone oxime esters | CuI, Air, Li₂CO₃ | Rapid, environmentally friendly, and atom-economical. | Up to 89% | organic-chemistry.org |
| Tandem imine formation and intramolecular C–H amination/cyclization | Copper catalyst | Simple, convenient, and uses readily available starting materials. | 48-92% | rsc.org |
Strategies for Regioselective Halogenation and Functionalization of the Imidazo[1,2-a]pyridine Core
The functionalization of the imidazo[1,2-a]pyridine nucleus, particularly through halogenation, is a critical step in the synthesis of more complex derivatives. Regioselectivity is a key challenge, and various protocols have been developed to control the position of halogen substitution.
Direct Bromination and Chlorination Protocols
Direct C-H halogenation offers a straightforward approach to introduce bromine and chlorine atoms onto the imidazo[1,2-a]pyridine ring. The C3-position is generally the most reactive site for electrophilic substitution due to the electronic nature of the heterocyclic system.
A facile, transition-metal-free method for the regioselective C3-chlorination and bromination of imidazo[1,2-a]pyridines utilizes inexpensive sodium chlorite (B76162) (NaClO₂) and sodium bromite (B1237846) (NaBrO₂), respectively, as the halogen source. researchgate.netnih.gov These reactions are typically performed in dimethylformamide (DMF) at 60°C under acidic conditions, affording the corresponding 3-haloimidazo[1,2-a]pyridines in good to excellent yields (64-92%). researchgate.netnih.gov This method is effective for a range of substituted imidazo[1,2-a]pyridines. nih.gov
For the specific synthesis of 8-bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine, classical bromination using molecular bromine (Br₂) in chloroform (B151607) at low temperatures (0–5°C) can achieve high regioselectivity for the C8 position. evitachem.com Careful control of the stoichiometry (1.05 equivalents of Br₂) is crucial to minimize the formation of di-brominated byproducts. evitachem.com Pyridinium tribromide has also been used as a less corrosive alternative for this transformation. evitachem.com
Sequential and Selective Halogen Displacement and Cross-Coupling Reactions
The presence of multiple halogen atoms on the imidazo[1,2-a]pyridine core allows for sequential and selective functionalization through cross-coupling reactions. The differential reactivity of the C-X bonds (where X is a halogen) can be exploited to introduce different substituents in a controlled manner.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed to form new carbon-carbon bonds. nih.govnih.gov For instance, 3-chloro- and 3-bromoimidazo[1,2-a]pyridines can be efficiently coupled with phenylboronic acid in the presence of a palladium catalyst to yield the corresponding 3-aryl derivatives. nih.gov
In di-halogenated systems, the order of reactivity often follows the trend I > Br > Cl. This allows for selective coupling at the more reactive halogen position, leaving the less reactive one available for a subsequent transformation. nih.gov For example, in a molecule containing both a bromine and a chlorine atom, the bromo-substituent can be selectively coupled, followed by a subsequent reaction at the chloro-position under different conditions. nih.gov The choice of catalyst and ligand can also play a crucial role in controlling the selectivity of these sequential reactions. nih.gov
Synthesis of Nitrile and Carboxylic Acid Functionalized Derivatives from 3-Bromo-8-chloroimidazo[1,2-a]pyridine Precursors
The this compound scaffold serves as a versatile precursor for the introduction of other important functional groups, such as nitriles and carboxylic acids.
The cyanation of halo-imidazo[1,2-a]pyridines can be achieved through various methods. Copper-mediated oxidative C-H cyanation using ammonium (B1175870) iodide and DMF as a non-toxic cyano source has been reported for the direct introduction of a nitrile group. rsc.org This reaction proceeds through an initial iodination followed by cyanation. rsc.org Alternatively, the direct conversion of a bromo-substituent to a nitrile can be accomplished using metal cyanides, often with a palladium or copper catalyst.
The synthesis of carboxylic acid derivatives can be achieved through the hydrolysis of the corresponding nitriles. libretexts.org This transformation is typically carried out under acidic or basic conditions. Another approach involves the carbonylation of the C-Br bond using carbon monoxide and a suitable palladium catalyst, which directly introduces a carboxylic acid or ester functionality. researchgate.net
Table 2: Functionalization of Halogenated Imidazo[1,2-a]pyridines
| Precursor | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|
| 3-Chloro/Bromo-imidazo[1,2-a]pyridine | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | 3-Phenyl-imidazo[1,2-a]pyridine | nih.gov |
| Imidazo[1,2-a]pyridine | Copper-mediated C-H cyanation | Ammonium iodide, DMF | Imidazo[1,2-a]pyridine-3-carbonitrile | rsc.org |
| Halo-imidazo[1,2-a]pyridine-3-carbonitrile | Hydrolysis | Acid or base | Imidazo[1,2-a]pyridine-3-carboxylic acid | libretexts.org |
| 3-Bromo-imidazo[1,2-a]pyridine | Carbonylation | CO, Pd catalyst | Imidazo[1,2-a]pyridine-3-carboxylic acid/ester | researchgate.net |
Optimization of Reaction Conditions and Isolation Techniques
The efficiency and success of the synthetic routes to this compound and its derivatives are highly dependent on the optimization of reaction conditions and the use of appropriate isolation and purification techniques.
For copper-catalyzed cyclizations, key parameters to optimize include the choice of copper salt (CuI often being the most effective), solvent (NMP being a common choice), temperature, and the presence of additives like Li₂CO₃, which can significantly improve yields. organic-chemistry.orgorganic-chemistry.org Reaction times can also be optimized, with some dehydrogenative cyclizations being complete within 2 hours. organic-chemistry.org
In halogenation reactions, the stoichiometry of the halogenating agent is a critical parameter to control regioselectivity and prevent over-halogenation. evitachem.com The choice of solvent and temperature also plays a significant role in the outcome of the reaction.
Isolation and purification of the final products typically involve standard laboratory techniques. After the reaction is complete, the mixture is often quenched with water and extracted with an organic solvent like ethyl acetate. google.com The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure. google.com Further purification is commonly achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. google.com
Chemical Reactivity and Derivatization Strategies of 3 Bromo 8 Chloroimidazo 1,2 a Pyridine
The strategic functionalization of 3-Bromo-8-chloroimidazo[1,2-a]pyridine hinges on the differential reactivity of its two halogen atoms. The bromine at the C-3 position on the electron-rich imidazole (B134444) ring and the chlorine at the C-8 position on the electron-deficient pyridine (B92270) ring provide orthogonal handles for sequential chemical modifications.
Influence of Electronic and Steric Factors on Regioselectivity
Regioselectivity in the functionalization of this compound is primarily controlled by electronic factors. The imidazole portion of the fused ring system is electron-rich, which makes the C-3 position particularly susceptible to reactions that proceed through electron-donating mechanisms, such as oxidative addition in cross-coupling cycles. Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the attached carbons towards electrophilic attack but can make them susceptible to nucleophilic attack. stackexchange.comechemi.com
The C-Br bond is weaker than the C-Cl bond, making the bromine at C-3 the more labile leaving group in metal-catalyzed reactions. This electronic and bond-strength difference is the key determinant for achieving high regioselectivity. Steric hindrance around the C-3 position, for instance from a substituent at C-2, can influence reaction rates but generally does not override the inherent electronic preference for substitution at the C-3 bromine. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, and they represent the most common method for derivatizing the this compound scaffold. The higher reactivity of the C-3 bromine atom allows for selective couplings at this site.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between aryl or vinyl halides and organoboron compounds. For substrates like this compound, this reaction would selectively occur at the C-3 position. Studies on analogous 3-bromoimidazo[1,2-a]pyridines demonstrate that these couplings proceed efficiently. mdpi.comresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. mdpi.commdpi.com
Research on related 3-iodoimidazo[1,2-a]pyridines has shown that the choice of base and solvent can significantly impact reaction yields and times, with strong bases in polar aprotic solvents like DME often giving optimal results. researchgate.net The reaction is tolerant of a wide range of functional groups on the boronic acid partner, enabling the synthesis of a diverse library of 3-aryl- and 3-heteroaryl-8-chloroimidazo[1,2-a]pyridines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Imidazo[1,2-a]pyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridines | Arylboronic acids | Pd(PPh₃)₄ (1) | Cs₂CO₃ | DMF | 130 °C, 40 min (MW) | High | mdpi.com |
| 2-Substituted-3-iodoimidazo[1,2-a]pyridines | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME | Reflux | 60-95 | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | 60-85 | mdpi.com |
Other Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)
Beyond the Suzuki coupling, other palladium-catalyzed reactions can be selectively performed at the C-3 position.
The Sonogashira coupling reaction joins terminal alkynes with aryl halides to form C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and run in the presence of an amine base. wikipedia.orgnih.gov Given the reactivity of the C-3 bromine, this compound can be selectively converted to 3-alkynyl-8-chloroimidazo[1,2-a]pyridine derivatives. Research on the closely related imidazo[1,2-b]pyridazine (B131497) scaffold confirms the feasibility of Sonogashira couplings at the 3-bromo position. researchgate.net
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the introduction of primary or secondary amines at the C-3 position of the imidazo[1,2-a]pyridine (B132010) core. The development of specialized phosphine ligands has greatly expanded the scope of this reaction. wikipedia.orgnih.gov Studies involving the synthesis of phosphine ligands on the imidazo[1,2-a]pyridine backbone have utilized Buchwald-Hartwig reactions as a key step, highlighting its applicability to this heterocyclic system. nih.govrsc.org
Table 2: General Conditions for Sonogashira and Buchwald-Hartwig Reactions on Related Heterocycles
| Reaction Type | Substrate Type | Reagents | Catalyst System | General Conditions | Reference |
|---|---|---|---|---|---|
| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine base (e.g., Et₃N), DMF | wikipedia.orgresearchgate.net |
| Buchwald-Hartwig | Aryl Bromide/Chloride | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand | Strong base (e.g., NaOtBu), Toluene/Dioxane | wikipedia.orgnih.gov |
Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine System
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the imidazo[1,2-a]pyridine system, the reaction is highly regioselective. The pyridine ring is electron-deficient and thus strongly deactivated towards electrophilic attack. stackexchange.comechemi.comyoutube.com Furthermore, under the acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring.
Consequently, electrophilic substitution occurs exclusively on the more electron-rich five-membered imidazole ring. stackexchange.comechemi.com Between the possible sites (C-2 and C-3), substitution is overwhelmingly favored at the C-3 position. This preference can be explained by examining the stability of the cationic intermediate (arenium ion or Wheland intermediate) formed upon attack by the electrophile.
Attack at C-3 leads to a cationic intermediate where the positive charge can be delocalized without disrupting the aromatic sextet of the six-membered pyridine ring. stackexchange.com In contrast, attack at C-2 forces the intermediate into a resonance structure that breaks the aromaticity of the pyridine ring, which is energetically unfavorable. stackexchange.comechemi.com Therefore, reactions such as halogenation (e.g., with NBS or Br₂), nitration, or Friedel-Crafts acylation on an 8-chloroimidazo[1,2-a]pyridine (B2491448) core would be expected to yield the corresponding 3-substituted product. This inherent reactivity is the basis for the synthesis of the title compound itself, which is formed by the bromination of 8-chloroimidazo[1,2-a]pyridine at the C-3 position.
Oxidation and Reduction Chemistry of the Bicyclic System
The oxidation and reduction of the imidazo[1,2-a]pyridine core can lead to the formation of novel derivatives with potentially altered electronic properties and biological activities. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the public domain, the reactivity of the parent imidazo[1,2-a]pyridine system provides a basis for understanding its potential transformations.
Oxidation: The imidazo[1,2-a]pyridine ring system is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the formation of N-oxides or cleavage of the imidazole ring. The presence of the electron-withdrawing chloro and bromo substituents on the pyridine and imidazole rings, respectively, would likely decrease the electron density of the bicyclic system, making it even less susceptible to oxidative degradation compared to the unsubstituted parent compound. Any potential oxidation would likely occur at the nitrogen atom of the pyridine ring (N-1), which is the most nucleophilic site.
Reduction: The reduction of the imidazo[1,2-a]pyridine system can be achieved under various conditions, typically leading to the saturation of the pyridine ring. Catalytic hydrogenation is a common method for such transformations. For this compound, catalytic hydrogenation would be expected to not only reduce the pyridine ring but also potentially cause dehalogenation, sequentially removing the chloro and bromo groups. The specific outcome would depend on the catalyst, solvent, and reaction conditions employed.
| Transformation | Potential Reagents | Expected Product Features |
| Oxidation | m-CPBA, H₂O₂ | N-oxidation at the pyridine nitrogen |
| Reduction | H₂, Pd/C | Saturation of the pyridine ring, potential dehalogenation |
This table presents potential transformations based on the general reactivity of the imidazo[1,2-a]pyridine scaffold.
Utility as a Versatile Intermediate for Building Complex Molecular Architectures
The true synthetic value of this compound lies in its capacity to serve as a building block for more complex molecular structures. The presence of two distinct halogen atoms at specific positions on the bicyclic core allows for selective functionalization through a variety of cross-coupling reactions.
The bromine atom at the C3 position of the imidazole ring is particularly susceptible to substitution. This position is electronically activated and readily participates in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the synthesis of diverse libraries of compounds for biological screening.
For instance, the Suzuki-Miyaura cross-coupling reaction of a 3-bromoimidazo[1,2-a]pyridine (B1267429) derivative with an appropriate boronic acid or ester in the presence of a palladium catalyst is a well-established method for forming a new carbon-carbon bond at the C3 position. researchgate.net Similarly, the chloro group at the C8 position of the pyridine ring can also be targeted for substitution, although it is generally less reactive than the C3-bromo substituent. This differential reactivity can be exploited for sequential functionalization, allowing for a stepwise and controlled construction of complex molecules.
Recent research has highlighted the importance of the C3 position for derivatization. For example, C3-alkylation of imidazo[1,2-a]pyridines has been achieved through a three-component aza-Friedel–Crafts reaction, demonstrating the nucleophilic character of this position. mdpi.com This reactivity underscores the potential of this compound to first undergo a reaction at the C3 position to introduce a desired group, followed by a subsequent modification at the C8 position.
The strategic derivatization of this scaffold is crucial in the development of new therapeutic agents. The ability to precisely modify the structure at both the C3 and C8 positions allows for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.
| Reaction Type | Position of Reactivity | Introduced Functional Group | Key Reagents |
| Suzuki-Miyaura Coupling | C3 | Aryl, Heteroaryl | Boronic acids/esters, Pd catalyst, Base |
| Sonogashira Coupling | C3 | Alkynyl | Terminal alkynes, Pd/Cu catalysts, Base |
| Buchwald-Hartwig Amination | C3 | Amino | Amines, Pd catalyst, Base |
| Aza-Friedel–Crafts Reaction | C3 | Alkyl | Aldehydes, Amines, Lewis acid catalyst |
This interactive table summarizes key derivatization strategies for the this compound intermediate.
Advanced Spectroscopic and Mechanistic Characterization of 3 Bromo 8 Chloroimidazo 1,2 a Pyridine and Its Derivatives
Application of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident determination of a compound's molecular formula.
For 3-Bromo-8-chloroimidazo[1,2-a]pyridine, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ³⁵Cl, and ⁷⁹Br). An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, would be expected to yield a measured mass that closely matches this theoretical value. The data is generally reported as the protonated molecule [M+H]⁺ in positive ion mode. While specific experimental data for this compound is not publicly available, research on its derivatives confirms the use of ESI-TOF for mass analysis. google.com
Table 1: Theoretical Isotopic Mass of this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₇H₄BrClN₂ | ⁷⁹Br, ³⁵Cl | 229.9297 |
| C₇H₄BrClN₂ | ⁸¹Br, ³⁵Cl | 231.9276 |
| C₇H₄BrClN₂ | ⁷⁹Br, ³⁷Cl | 231.9267 |
The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio) would provide further confirmation of the compound's elemental composition in the mass spectrum.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a comprehensive structural assignment of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed. google.com
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the imidazopyridine core. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the assignment of each proton to its specific position on the bicyclic ring system. While explicit experimental data for the title compound is scarce, analysis of related structures suggests the aromatic protons would appear in the downfield region of the spectrum.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.8 - 8.2 | Singlet | N/A |
| H-5 | ~7.6 - 8.0 | Doublet of doublets | ~7-9, ~1-2 |
| H-6 | ~6.8 - 7.2 | Triplet | ~7-9 |
Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. The carbon atoms directly attached to the electronegative bromine, chlorine, and nitrogen atoms would be expected to resonate at lower fields (higher ppm values).
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~125 - 135 |
| C-3 | ~105 - 115 |
| C-5 | ~120 - 130 |
| C-6 | ~110 - 120 |
| C-7 | ~125 - 135 |
| C-8 | ~130 - 140 |
Note: These are predicted values. Actual experimental data is necessary for definitive assignment.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine (B92270) ring (H-5, H-6, and H-7), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the aromatic C-H and C=C/C=N bonds within the heterocyclic system. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.
Table 4: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 3150 | C-H Stretch | Aromatic |
| 1620 - 1450 | C=C and C=N Stretch | Aromatic Ring |
| 1000 - 1200 | C-N Stretch | Imidazo ring |
| 600 - 800 | C-Cl Stretch | Chloro substituent |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound.
In a typical application, a sample would be injected into the GC, where it is vaporized and separated from any impurities based on boiling point and polarity. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. For purity analysis, the resulting chromatogram would ideally show a single major peak corresponding to the target compound. The area of this peak relative to any other peaks provides a quantitative measure of purity.
Furthermore, GC-MS is an excellent tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. google.com By taking aliquots from the reaction mixture over time, one can track the consumption of starting materials and the formation of the desired product and any byproducts.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. By replacing an atom with its heavier, stable isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H, carbon ¹²C with ¹³C, or nitrogen ¹⁴N with ¹⁵N), researchers can track the fate of specific atoms, probe bond-breaking and bond-forming steps, and differentiate between proposed mechanistic pathways. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles and applications are well-established for the parent imidazo[1,2-a]pyridine (B132010) and pyridine scaffolds. These studies provide a clear framework for how such techniques can be applied to elucidate the reaction mechanisms of its derivatives.
The primary applications of isotopic labeling in this context involve preparing isotopically enriched starting materials or reagents and analyzing the distribution of the isotope in the reaction products, often in conjunction with kinetic isotope effect (KIE) studies. epfl.ch
Nitrogen-15 (¹⁵N) Labeling for Synthesis and Cyclization Studies
The synthesis of the imidazo[1,2-a]pyridine core itself involves the cyclization of a substituted 2-aminopyridine (B139424). ¹⁵N labeling is instrumental in verifying the incorporation and position of nitrogen atoms within the heterocyclic rings. A common strategy involves the synthesis of ¹⁵N-labeled pyridines, which can then be used as precursors.
A versatile method for producing ¹⁵N-labeled pyridines involves a ring-opening and subsequent ring-closing strategy. chemrxiv.org In this approach, a starting pyridine derivative is activated and undergoes ring-opening to form an intermediate, which is then re-closed using a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl). chemrxiv.orgnih.gov This method has been successfully applied to a variety of substituted pyridines, including those with halogen substituents like 3-bromopyridine. chemrxiv.org
For the synthesis of this compound, one would start with the appropriately substituted 2-aminopyridine. A potential synthetic route could involve ¹⁵N-labeling of 2-amino-3-chloropyridine. The reaction of this labeled precursor with a suitable C2-synthon would result in an imidazo[1,2-a]pyridine with the ¹⁵N label at a specific position in the pyridine ring, confirming the mechanistic pathway of cyclization.
Table 1: Representative ¹⁵N-Labeling of Substituted Pyridines via Ring-Opening/Closure
| Starting Pyridine | ¹⁵N Source | ¹⁵N-Labeled Product | Isotopic Incorporation | Reference |
|---|---|---|---|---|
| 2-Phenylpyridine | ¹⁵NH₄Cl | [¹⁵N]-2-Phenylpyridine | >99% | nih.gov |
| 3-Bromopyridine | ¹⁵NH₄Cl | [¹⁵N]-3-Bromopyridine | 98% | chemrxiv.org |
| 4-Methoxypyridine | ¹⁵NH₄Cl | [¹⁵N]-4-Methoxypyridine | >99% | nih.gov |
This table showcases the high efficiency of ¹⁵N incorporation in various pyridine building blocks using a Zincke imine intermediate strategy. Such labeled precursors are essential for mechanistic studies of subsequent reactions.
Deuterium (²H) Labeling and Kinetic Isotope Effect (KIE)
Deuterium labeling is primarily used to determine which C-H bonds are broken during a reaction's rate-determining step. epfl.ch This is achieved by measuring the Kinetic Isotope Effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved in the slowest step of the reaction. epfl.ch
In the context of this compound, many important functionalization reactions occur at the C-H positions of the imidazole (B134444) or pyridine rings. For instance, in electrophilic aromatic substitution or metal-catalyzed C-H activation reactions, deuterium labeling can provide definitive mechanistic evidence.
Hypothetical Application: Elucidating C-H Functionalization
Consider a hypothetical C-H arylation reaction at the C-5 position of this compound. To investigate the mechanism, two parallel experiments could be conducted: one with the standard substrate and another with its C-5 deuterated analogue, 3-bromo-8-chloro-5-deuteroimidazo[1,2-a]pyridine.
Synthesis of Deuterated Substrate: The deuterated substrate could be prepared via hydrogen-deuterium exchange (HDX) methods, which often use a deuterated solvent like D₂O under basic or acidic conditions, or through metal-catalyzed exchange processes. nih.gov
Kinetic Experiments: The rates of the arylation reaction for both the deuterated and non-deuterated substrates would be measured.
Analysis of KIE:
If a large KIE is observed (e.g., kH/kD ≈ 4-5), it would strongly suggest that the cleavage of the C5-H (or C5-D) bond is the rate-determining step of the reaction.
If the KIE is close to 1 (kH/kD ≈ 1), it would imply that the C5-H bond cleavage occurs in a fast step after the rate-determining step, or that no C-H cleavage occurs at that position at all.
Table 2: General Principles of KIE in Mechanistic Analysis
| KIE Value (kH/kD) | Interpretation | Implication for Reaction Mechanism |
|---|---|---|
| > 2 (Primary KIE) | C-H/D bond is broken in the rate-determining step. | Supports mechanisms like concerted metalation-deprotonation or electrophilic aromatic substitution where C-H cleavage is kinetically significant. |
| ≈ 1 (No/Minimal KIE) | C-H/D bond is not broken in the rate-determining step. | Suggests that other steps, such as catalyst coordination or oxidative addition, are rate-limiting. |
| 1 - 2 (Secondary KIE) | C-H/D bond is not broken, but a change in hybridization occurs at the carbon atom in the transition state. | Provides more subtle details about the geometry of the transition state. |
By employing these isotopic labeling strategies, researchers can build a detailed, evidence-based understanding of the complex reaction mechanisms involving this compound and its derivatives, paving the way for the rational design of new synthetic methodologies.
Computational and Theoretical Investigations of 3 Bromo 8 Chloroimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
No specific studies reporting quantum chemical calculations to determine the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, or a detailed molecular orbital analysis for 3-Bromo-8-chloroimidazo[1,2-a]pyridine were identified. Such calculations are fundamental to understanding the compound's reactivity and electronic properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There is no available research that provides predicted Nuclear Magnetic Resonance (NMR) chemical shifts or calculated vibrational frequencies for this compound. While experimental NMR and IR data are available for analogous compounds, theoretical predictions which are often used to complement and interpret experimental spectra, have not been published for this specific molecule. nih.govua.pt
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis and the mapping of the potential energy surface for this compound have not been documented in the searched scientific literature. These computational methods are crucial for identifying the most stable conformations and understanding the molecule's flexibility, which can influence its biological activity and physical properties.
Computational Insights into Reaction Pathways and Transition States
No computational studies detailing the reaction pathways, transition states, or reaction mechanisms involving this compound were found. Such investigations are vital for predicting the compound's reactivity, understanding its synthesis, and foreseeing potential degradation pathways. synquestlabs.com
In silico Prediction of Physicochemical Properties (e.g., XLogP)
While direct in silico studies dedicated to this compound are not available, physicochemical properties for closely related compounds are reported in public databases. For instance, the analogous compound 3-bromoimidazo[1,2-a]pyridine (B1267429) has a computed XLogP3 value of 2.8. nih.gov Similarly, 3-bromo-6-chloroimidazo[1,2-a]pyridine (B1439456) has a reported molecular weight of 231.48 g/mol . researchgate.net For the specific target compound, 3-Bromo-8-chloroimidazo[1,2-a]pyrazine, a related but distinct heterocyclic system, has a reported molecular weight of 232.47 g/mol . synquestlabs.comrsc.org
Below is a table of computed physicochemical properties for related imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) structures, as specific data for this compound is not available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 3-Bromoimidazo[1,2-a]pyridine | C₇H₅BrN₂ | 197.03 | 2.8 |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | C₇H₄BrClN₂ | 231.48 | Not Available |
| 3-Bromo-8-chloroimidazo[1,2-a]pyrazine | C₆H₃BrClN₃ | 232.47 | Not Available |
Applications of 3 Bromo 8 Chloroimidazo 1,2 a Pyridine in Material Science and Other Chemical Disciplines
Exploration in the Development of Novel Materials with Specific Electronic Properties
Currently, there is a lack of published research specifically detailing the exploration of 3-Bromo-8-chloroimidazo[1,2-a]pyridine for the development of novel materials with specific electronic properties. However, the broader class of imidazo[1,2-a]pyridine (B132010) derivatives is recognized for its valuable role in material science. mdpi.com The inherent aromatic and π-conjugated nature of the imidazo[1,2-a]pyridine scaffold provides a foundation for creating materials with interesting electronic characteristics.
The electronic properties of these materials can be finely tuned by introducing various substituents onto the heterocyclic core. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's conductivity, and optical and charge-transport properties. While specific data for the 3-bromo-8-chloro derivative is unavailable, research on related compounds suggests that the halogen substituents would significantly impact its electronic nature.
Potential Utility in Organic Electronics and Photonic Devices
While direct applications of This compound in organic electronics and photonic devices have not been reported in the literature, the imidazo[1,2-a]pyridine framework is a promising scaffold for such technologies. mdpi.com Derivatives of imidazo[1,2-a]pyridine have been investigated as components in organic light-emitting diodes (OLEDs), showcasing their potential as emitters or host materials.
The fluorescence properties of imidazo[1,2-a]pyridines are a key feature for their use in photonic devices. These compounds can exhibit strong luminescence, with the emission characteristics being highly dependent on the substitution pattern on the heterocyclic ring. The presence of bromine and chlorine atoms in This compound would be expected to influence its photophysical properties, potentially leading to materials with utility in OLEDs or as fluorescent probes. However, without specific experimental data, its performance in such applications remains speculative.
Role as a Synthetic Intermediate for Non-Pharmaceutical Advanced Materials
This compound is a halogenated heterocyclic compound, and as such, it holds potential as a versatile synthetic intermediate for the creation of more complex, non-pharmaceutical advanced materials. The bromine atom at the 3-position and the chlorine atom at the 8-position can serve as handles for further chemical modifications through various cross-coupling reactions.
For example, the bromine atom at the 3-position is well-suited for participating in reactions like the Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of functional groups, including aryl, heteroaryl, or alkyl moieties. Such modifications could lead to the synthesis of novel dyes, liquid crystals, or polymers with tailored properties for advanced material applications. While the synthetic utility of the broader class of bromo-substituted imidazo[1,2-a]pyridines is established, specific examples starting from the 3-bromo-8-chloro derivative are not yet documented in the scientific literature.
Investigation as a Chelating Agent or Ligand in Catalysis
There is currently no published research investigating This compound as a chelating agent or ligand in catalysis. However, the imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can potentially coordinate to metal centers, making it a candidate for ligand design.
The electronic properties of the ligand play a crucial role in the activity and selectivity of a metal catalyst. The presence of the electron-withdrawing chloro and bromo substituents on the This compound ring would modulate the electron density on the nitrogen atoms, thereby influencing the coordination properties and the resulting catalytic activity of its metal complexes. The synthesis of metal complexes with imidazo[1,2-a]pyridine-based ligands has been reported, but specific studies involving the 3-bromo-8-chloro derivative are absent.
Application as a Reagent in Organic Synthesis (e.g., Brominating Agent Analog)
The application of This compound as a reagent in organic synthesis, for instance, as a brominating agent analog, has not been specifically reported. Generally, compounds with a reactive bromine atom can sometimes act as bromine donors under certain conditions. However, the bromine atom on the imidazo[1,2-a]pyridine ring is typically more amenable to substitution reactions rather than acting as a brominating agent itself.
More plausibly, this compound would serve as a building block in organic synthesis. The presence of two distinct halogen atoms at different positions on the heterocyclic core could allow for selective and sequential functionalization, providing a route to complex, polysubstituted imidazo[1,2-a]pyridine derivatives.
Future Research Directions and Unexplored Avenues for 3 Bromo 8 Chloroimidazo 1,2 a Pyridine
Development of More Sustainable and Greener Synthetic Methodologies
While traditional methods for synthesizing imidazo[1,2-a]pyridines are well-established, many rely on harsh reagents, metal catalysts, and volatile organic solvents. organic-chemistry.orgbio-conferences.org Future research should prioritize the development of environmentally benign synthetic routes to 3-Bromo-8-chloroimidazo[1,2-a]pyridine and its analogues.
Promising green approaches that could be adapted and optimized for this specific compound include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, representing a significant advancement in efficiency and sustainability. bio-conferences.org
Ultrasound-Mediated Reactions: Ultrasound irradiation offers another energy-efficient method to promote chemical reactions. An ultrasound-assisted protocol for synthesizing imidazo[1,2-a]pyridines in water using a KI/tert-butyl hydroperoxide system has been reported, which avoids the need for metal catalysts and bases. organic-chemistry.orgthieme-connect.com
Aqueous Micellar Catalysis: Performing reactions in water using surfactants to create micelles can facilitate the synthesis of water-insoluble compounds like imidazo[1,2-a]pyridines. A copper-catalyzed A3-coupling reaction in an aqueous micellar medium has been shown to be an efficient and sustainable method for this class of compounds. acs.org
Catalyst-Free and Solvent-Free Conditions: The reaction of 2-aminopyridines with α-haloketones has been achieved without any catalyst or solvent at moderate temperatures, offering a straightforward and eco-friendly synthetic pathway. bio-conferences.org
The table below summarizes potential green synthetic strategies applicable to the synthesis of the target compound.
| Green Synthetic Strategy | Key Advantages | Potential Application for this compound | Relevant Findings |
| Microwave Irradiation | Reduced reaction time, increased yields, potential for solvent-free reactions. | Rapid synthesis from 3-chloro-2-aminopyridine and a suitable bromo-carbonyl reagent. | Has been successfully used for other imidazo[1,2-a]pyridine (B132010) derivatives. bio-conferences.org |
| Ultrasound Assistance | Energy efficiency, use of green solvents like water, metal-catalyst-free. | C-H functionalization or condensation reactions in aqueous media. | Ultrasound-assisted synthesis in water has been demonstrated for the scaffold. thieme-connect.com |
| Aqueous Micellar Media | Use of water as a bulk solvent, enhanced reaction rates, catalyst recycling. | Domino A³-coupling reactions to construct the heterocyclic core. | Efficient for various imidazo[1,2-a]pyridines via Cu(II)–ascorbate catalysis. acs.org |
| Catalyst/Solvent-Free | Simplified procedure, reduced chemical waste, lower cost. | Direct condensation of 3-chloro-2-aminopyridine with an appropriate α-haloketone. | Effective for related structures at modest temperatures. bio-conferences.org |
Expanding the Scope of Chemical Transformations and Derivatization
The presence of two distinct halogen atoms at the C3 and C8 positions provides a versatile platform for post-synthesis modification. The bromine atom at C3 is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the chlorine atom at C8, allowing for selective functionalization.
Future research should focus on systematically exploring these transformations:
Selective Cross-Coupling Reactions: Investigating the differential reactivity of the C-Br and C-Cl bonds in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions would enable the synthesis of a vast library of derivatives. For instance, a Suzuki cross-coupling could be performed selectively at the C3 position, leaving the C8-Cl bond intact for subsequent transformations. The influence of substituents on the reactivity of 8-haloimidazo[1,2-a]pyridines in Suzuki reactions has been a subject of study and could be expanded. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The reactivity of the C8-Cl bond towards strong nucleophiles could be explored, particularly by activating it through N-quaternization of the pyridine (B92270) ring.
Direct C-H Functionalization: While the molecule is already halogenated, exploring direct C-H functionalization at the remaining unsubstituted positions (e.g., C2, C5, C6, C7) could provide alternative routes to novel derivatives without pre-functionalization steps.
These derivatization strategies would allow for the fine-tuning of the molecule's electronic, steric, and physicochemical properties for various applications.
Integration into Advanced Multifunctional Molecular Systems
The unique electronic properties and rigid bicyclic structure of the imidazo[1,2-a]pyridine core make it an attractive building block for advanced materials. Future work could focus on incorporating the this compound unit into larger, functional molecular architectures.
Potential areas of exploration include:
Fluorescent Probes and Sensors: Imidazo[1,2-a]pyridine derivatives are known to exhibit fluorescence. By attaching specific recognition moieties through the bromo or chloro positions, it may be possible to design novel chemosensors for detecting metal ions, anions, or biologically relevant molecules.
Organic Light-Emitting Diodes (OLEDs): The scaffold's photophysical properties could be harnessed for applications in materials science. Derivatization could be used to tune the emission wavelength and quantum yield, making these compounds candidates for new emissive or host materials in OLEDs.
Polymer Chemistry: The di-halogenated nature of the compound makes it a suitable monomer for polycondensation or cross-coupling polymerization reactions, leading to novel conjugated polymers with potentially interesting electronic and optical properties for use in organic electronics.
Exploration of Novel Catalytic Applications
While imidazo[1,2-a]pyridines are typically the targets of catalytic synthesis, their structure suggests they could also function as key components in catalytic systems. The nitrogen atoms in the bicyclic system can act as ligands for transition metals.
Future research could investigate:
Ligand Development: Synthesizing derivatives of this compound with phosphine (B1218219), carboxylate, or other coordinating groups could produce novel bidentate or tridentate ligands for catalysis. The electronic properties of these ligands could be tuned by modifying the substituents at the C3 and C8 positions.
Organocatalysis: The basic nitrogen atoms in the ring system could be explored for their potential to act as organocatalysts in various chemical transformations, such as Michael additions or aldol (B89426) reactions.
Photoredox Catalysis: Given the aromatic and electron-rich nature of the imidazo[1,2-a]pyridine core, its potential as a photoredox catalyst could be investigated, possibly after suitable modification to enhance its photophysical properties.
Comprehensive Computational Studies for Deeper Chemical Understanding
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. While computational studies have been performed on other imidazo[1,2-a]pyridine derivatives, particularly in the context of medicinal chemistry, a dedicated computational analysis of this compound is a crucial future step. openpharmaceuticalsciencesjournal.comresearchgate.net
Key areas for computational investigation include:
Reactivity and Selectivity Prediction: Using Density Functional Theory (DFT), researchers can calculate electron density, molecular orbital energies, and reaction energy profiles. This would provide a theoretical basis for the selective functionalization of the C3-Br versus the C8-Cl bond in cross-coupling and nucleophilic substitution reactions.
Pharmacophore Modeling and Docking: For medicinal chemistry applications, computational docking can predict the binding affinity and orientation of derivatives within the active sites of biological targets like kinases or enzymes. researchgate.net
Prediction of Spectroscopic and Photophysical Properties: Time-Dependent DFT (TD-DFT) calculations can predict UV-Vis absorption and emission spectra, helping to guide the design of new fluorescent materials and probes based on this scaffold.
Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating various molecular descriptors, 3D-QSAR models can be built to correlate the structure with specific activities, accelerating the discovery of new lead compounds. openpharmaceuticalsciencesjournal.com
The table below outlines the focus of potential computational studies.
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanisms, bond energies, electronic structure. | Prediction of site selectivity (C3 vs. C8) in chemical reactions. |
| Molecular Docking | Ligand-protein interactions, binding affinity. | Identification of potential biological targets and rational drug design. |
| Time-Dependent DFT (TD-DFT) | Excited states, absorption/emission spectra. | Guidance for designing new fluorescent materials and sensors. |
| 3D-QSAR | Correlation of molecular structure with biological activity. | Predictive models to guide the synthesis of more potent analogues. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-bromo-8-chloroimidazo[1,2-a]pyridine, and how can reaction yields be improved?
- Methodological Answer : A common synthesis involves bromination of 8-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under an inert atmosphere . Key optimization steps include:
- Temperature Control : Maintaining 40–60°C to balance reaction rate and side-product formation.
- Solvent Choice : Acetic acid enhances solubility and stabilizes intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Lower yields (e.g., <60%) may arise from incomplete halogenation; monitoring via TLC or HPLC is critical .
Q. How do structural features of this compound influence its physicochemical properties?
- Methodological Answer : The compound’s planar fused-ring system and halogen substituents dictate properties:
- LogP : Calculated XLogP3 = ~3.4 (hydrophobic), favoring membrane permeability .
- Solubility : Limited aqueous solubility (soluble in DMSO/DMF), necessitating co-solvents for biological assays .
- Stability : Bromine at position 3 and chlorine at position 8 reduce electron density, enhancing resistance to nucleophilic attack .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., observed m/z 231.4771 vs. calculated) .
- X-ray Crystallography : Resolves regiochemistry of halogen placement in ambiguous cases .
Advanced Research Questions
Q. How do halogen substituent positions (3-bromo vs. 8-chloro) affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki Coupling : Bromine at position 3 undergoes palladium-catalyzed coupling more efficiently than chlorine due to lower bond dissociation energy. For example, coupling with aryl boronic acids yields 3-aryl derivatives (80–90% yield) .
- SNAr Reactions : Chlorine at position 8 is less reactive, requiring harsh conditions (e.g., NaH, DMF, 100°C) for substitution .
- Table : Comparison of Reactivity
| Position | Halogen | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|---|
| 3 | Br | Suzuki | 85–90 | Pd(PPh3)4, K2CO3, DME |
| 8 | Cl | SNAr | 40–50 | NaH, DMF, 100°C |
Q. What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or receptor binding often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo® for viability) .
- Solubility Artifacts : Use controls with matched DMSO concentrations to rule out solvent effects .
- Metabolite Interference : LC-MS/MS analysis identifies degradation products that may skew results .
Q. How can computational methods guide the design of this compound derivatives for targeted drug discovery?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (e.g., EGFR T790M mutant) by modeling halogen bonds between Br/Cl and Thr854 .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 to prioritize synthetic targets .
- ADMET Prediction : SwissADME forecasts improved blood-brain barrier penetration for fluorinated analogs .
Data Contradiction Analysis
Q. Why do some studies report divergent synthetic yields for halogenated imidazo[1,2-a]pyridines?
- Root Causes :
- Regioselectivity Issues : Competing bromination at positions 3 vs. 6 in the absence of directing groups .
- Impurity Carryover : Residual acetic acid in crude products lowers yield during crystallization; azeotropic drying with toluene improves purity .
Application-Oriented Questions
Q. What biological targets are most promising for this compound derivatives?
- Methodological Answer :
- Kinase Inhibition : Bromine enhances hydrophobic interactions with EGFR and BRAF V600E mutants (Kd = 0.8–1.2 µM) .
- Antimicrobial Activity : Chlorine at position 8 improves Gram-positive bacterial membrane disruption (MIC = 4 µg/mL vs. S. aureus) .
- Neuroactive Potential : Fluorinated analogs (e.g., 8-fluoro derivatives) show GABA_A receptor modulation (EC50 = 120 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
